N-ethyl-N'-(3-methoxyphenyl)thiourea
Description
Significance of Thiourea (B124793) Scaffold in Chemical Research
The thiourea scaffold, with its core structure of (R¹R²N)(R³R⁴N)C=S, is a privileged motif in medicinal and synthetic chemistry. tandfonline.comnih.govbohrium.com Its significance stems from the unique electronic and structural properties conferred by the sulfur and nitrogen atoms. These atoms act as effective ligating centers, capable of coordinating with a wide range of metal ions to form stable complexes. tandfonline.commdpi.com This has led to their extensive use in coordination chemistry and as precursors in the synthesis of various heterocyclic compounds, such as thiazoles and pyrimidines. researchgate.netwikipedia.org
Furthermore, the thiourea functional group can participate in strong hydrogen bonding interactions, which is a critical factor in its biological activity. tandfonline.com This ability to form stable hydrogen bonds allows thiourea derivatives to interact with biological targets like proteins and enzymes, leading to a broad spectrum of pharmacological effects. tandfonline.comnih.gov Consequently, thiourea derivatives have been investigated for a wide array of biological applications, including as antibacterial, antifungal, anticancer, antioxidant, anti-inflammatory, and herbicidal agents. tandfonline.commdpi.comnih.govufba.br
Historical Context and Evolution of Thiourea Derivative Studies
The study of thiourea dates back to the 19th century, with its first synthesis from ammonium (B1175870) thiocyanate. acs.org Initially, research focused on its fundamental chemical properties and reactions. Over the years, the field has evolved significantly, driven by the discovery of the diverse applications of its derivatives.
A pivotal moment in the evolution of thiourea chemistry was the recognition of the biological potential of its derivatives. Early studies in the 20th century began to uncover the therapeutic possibilities of these compounds. This led to a surge in research focused on synthesizing and evaluating new thiourea derivatives with tailored biological activities. The development of modern analytical techniques, such as X-ray crystallography and NMR spectroscopy, has further propelled the field, allowing for detailed structural elucidation and a deeper understanding of structure-activity relationships. nih.gov
Classification and Structural Diversity of N,N'-Disubstituted Thioureas
N,N'-disubstituted thioureas represent a major class of thiourea derivatives, where both nitrogen atoms are substituted with various organic groups. This substitution allows for a vast structural diversity, which in turn modulates the physicochemical and biological properties of the compounds. They can be broadly classified based on the nature of the substituents attached to the nitrogen atoms.
Symmetrical N,N'-disubstituted thioureas: In these compounds, the substituents on both nitrogen atoms are identical (R¹ = R³ and R² = R⁴ = H).
Unsymmetrical N,N'-disubstituted thioureas: These derivatives have different substituents on the two nitrogen atoms (R¹ ≠ R³).
The substituents themselves can be alkyl, aryl, acyl, or heterocyclic groups, leading to a vast library of compounds with distinct properties. For instance, the presence of aromatic rings can influence the electronic properties and planarity of the molecule, while the introduction of chiral centers can lead to stereospecific interactions with biological targets. nih.gov The synthesis of these compounds is often achieved through the reaction of an isothiocyanate with a primary or secondary amine. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-3-(3-methoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-3-11-10(14)12-8-5-4-6-9(7-8)13-2/h4-7H,3H2,1-2H3,(H2,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADHKKYKNWZRIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of N Ethyl N 3 Methoxyphenyl Thiourea
General Synthesis Strategies for Thiourea (B124793) Derivatives
The formation of the thiourea backbone can be achieved through various chemical reactions. The most prevalent and versatile methods involve the reaction of isothiocyanates with amines, though alternative pathways provide valuable options depending on the availability of precursors and desired molecular complexity.
The most common and straightforward method for synthesizing N,N'-disubstituted thioureas is the nucleophilic addition of a primary or secondary amine to an isothiocyanate. nih.govmdpi.com This reaction is highly efficient and often proceeds with high yields, sometimes referred to as a "click-type" reaction due to its reliability and simplicity. nih.gov
The mechanism involves the attack of the nucleophilic amine nitrogen on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). mdpi.com This forms a zwitterionic intermediate which rapidly rearranges to the stable thiourea product. The reaction is generally carried out in a suitable solvent, such as dichloromethane, acetonitrile (B52724), or tetrahydrofuran (B95107), at room temperature. mdpi.comnih.gov The high electrophilicity of the isothiocyanate carbon makes it a key precursor for synthesizing a wide array of target molecules. nih.gov The reaction conditions can be mild, and product isolation is often simple, involving filtration to collect the precipitated thiourea. organic-chemistry.org
While the isothiocyanate-amine coupling is dominant, several other methods exist for constructing the thiourea moiety.
From Amines and Carbon Disulfide: A common alternative involves the reaction of an amine with carbon disulfide (CS₂). nih.gov This process typically proceeds through the formation of a dithiocarbamate (B8719985) salt intermediate, which is then treated with a desulfurizing agent or reacted with another amine to yield the thiourea. nih.govnih.gov For instance, a simple condensation between amines and carbon disulfide in an aqueous medium can efficiently produce both symmetrical and unsymmetrical thiourea derivatives. organic-chemistry.org
From Thiophosgene (B130339): Historically, thiophosgene (CSCl₂) has been used as a reagent to react with primary and secondary amines to form thioureas. researchgate.net However, due to the high toxicity and hazardous nature of thiophosgene, this method has been largely replaced by safer alternatives. researchgate.net
From Cyanamides: Thiourea derivatives can also be synthesized from cyanamides by reaction with hydrogen sulfide (B99878) or other sulfur-containing nucleophiles. semanticscholar.org
Thioacylation Agents: Stable and readily available reagents like N,N'-di-Boc-substituted thiourea can act as mild thioacylating agents when activated. organic-chemistry.org These can react with various nucleophiles, including amines, to form the corresponding thiocarbonyl compounds.
Optimized Synthesis Protocols for N-Ethyl-N'-(3-Methoxyphenyl)thiourea
The synthesis of the specific target compound, this compound, is most efficiently achieved through the reaction of the appropriate amine and isothiocyanate precursors.
Based on the primary synthetic route, there are two logical pairings of starting materials for the synthesis of this compound:
Route A: Reaction of 3-Methoxyphenyl (B12655295) isothiocyanate with Ethylamine .
Route B: Reaction of 3-Methoxyaniline with Ethyl isothiocyanate .
Both routes are viable and lead to the same product. The choice of route often depends on the commercial availability and cost of the respective starting materials. For this specific synthesis, the reaction of 3-methoxyphenyl isothiocyanate with ethanolamine (B43304) (a closely related primary amine) has been shown to be highly effective, suggesting Route A is a robust choice. nih.gov
Table 1: Key Reactants for Synthesis
| Reactant Name | Chemical Formula | Role |
| 3-Methoxyphenyl isothiocyanate | C₈H₇NOS | Isothiocyanate Precursor |
| Ethylamine | C₂H₇N | Amine Precursor |
| 3-Methoxyaniline | C₇H₉NO | Amine Precursor |
| Ethyl isothiocyanate | C₃H₅NS | Isothiocyanate Precursor |
Optimization of reaction conditions is crucial for maximizing product yield and purity while minimizing reaction time and energy consumption. Key parameters to consider include solvent, temperature, and reaction time.
A protocol modeled on the synthesis of a structurally similar compound, 1-(2-hydroxyethyl)-3-(3-methoxyphenyl)thiourea, involves reacting 3-methoxyphenyl isothiocyanate with the amine in acetonitrile at room temperature. nih.gov This reaction was completed within 30 minutes and resulted in a high yield (80%). nih.gov This suggests a similar protocol for this compound would be highly effective.
Further optimization can be explored by screening different solvents and temperatures. Studies on other thiourea syntheses have shown that solvents like tetrahydrofuran (THF) or ethanol (B145695) can improve yields compared to water or DMF in certain cases. researchgate.net Decreasing the temperature to 10-15 °C has also been shown to enhance yields in some multicomponent reactions involving in-situ thiourea formation. researchgate.net
Table 2: Optimization of Reaction Conditions for a Model Thiourea Synthesis
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | 25 | 6 | Trace |
| 2 | DMF | 25 | 6 | Trace |
| 3 | CH₂Cl₂ | 10-15 | 7 | 55 |
| 4 | Ethanol | 10-15 | 7 | 70 |
| 5 | THF | 10-15 | 7 | 89 |
Data adapted from a representative study on thiourea synthesis optimization to illustrate the impact of reaction conditions. researchgate.net
Green Chemistry Approaches in Thiourea Synthesis (Theoretical Considerations)
In line with the principles of green chemistry, modern synthetic approaches aim to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. Several of these approaches can be theoretically applied to the synthesis of this compound.
"On-Water" Synthesis: Performing the reaction of isothiocyanates with amines in water is a sustainable approach that avoids the use of toxic volatile organic compounds (VOCs). organic-chemistry.org This method often benefits from simple product isolation through filtration and allows for the recycling of the water effluent. organic-chemistry.org
Mechanochemical Synthesis: Solvent-free synthesis through mechanochemistry, such as manual grinding or automated ball milling, represents a significant green advancement. nih.gov These "click" reactions between amines and isothiocyanates can proceed to quantitative yields in minutes without any solvent, drastically reducing waste. nih.gov
Microwave and Ultrasound-Assisted Synthesis: The use of non-conventional energy sources like microwave (MW) or ultrasound (US) irradiation can enhance reaction rates, leading to shorter reaction times and often cleaner reactions with higher yields. nih.govslideshare.net
Use of Green Solvents: When a solvent is necessary, greener alternatives are preferred. Cyrene, a bio-based solvent, has been successfully used for the one-pot synthesis of thiourea derivatives with nearly quantitative yields, proving to be a viable green alternative to solvents like THF. nih.gov Deep eutectic solvents (DES) can also serve as both a green catalyst and reaction medium, with the added benefit of being recoverable and reusable. rsc.org
Solar Energy: For certain thiourea syntheses, particularly those involving carbon disulfide and primary amines, solar thermal energy has been utilized in water without any catalyst, offering an environmentally benign and energy-saving method. researchgate.net
By considering these green alternatives, the synthesis of this compound and other thiourea derivatives can be aligned with modern standards of sustainable chemical manufacturing.
Derivatization Strategies from this compound
This compound serves as a versatile intermediate for the synthesis of a variety of heterocyclic compounds. The reactivity of the thiourea moiety allows for various cyclization reactions, leading to the formation of derivatives with different ring systems. These derivatization strategies are crucial for developing new compounds with potential applications in medicinal chemistry and material science.
The primary routes for the derivatization of N,N'-disubstituted thioureas, such as this compound, involve the reaction of the sulfur and nitrogen atoms with bifunctional electrophiles. These reactions typically lead to the formation of five- or six-membered heterocyclic rings.
One of the most common derivatization strategies is the Hantzsch thiazole (B1198619) synthesis. In this reaction, the thiourea is condensed with α-halocarbonyl compounds to afford 2-aminothiazole (B372263) derivatives. thieme-connect.com This method is widely applicable and allows for the introduction of various substituents on the thiazole ring, depending on the choice of the α-halocarbonyl compound.
Another important derivatization pathway involves the reaction with chloroacetyl chloride, which yields 2-imino-4-thiazolidinone derivatives. researchgate.net This reaction provides a straightforward method for the synthesis of this class of heterocyclic compounds, which are of significant interest in drug discovery.
Furthermore, N,N'-disubstituted thioureas can be utilized in the synthesis of other heterocyclic systems. For instance, they can react with reagents like epichlorohydrin (B41342) to form 1,3-thiazolidin-2-imines. researchgate.net Additionally, through acylation-cyclization strategies, N,N'-disubstituted thiobarbituric acids can be prepared from 1,3-disubstituted thioureas. researchgate.net The versatility of the thiourea functional group makes it a valuable precursor for a wide range of heterocyclic structures. nih.gov
The following table summarizes some of the potential derivatization strategies for this compound based on established reactions for analogous N,N'-disubstituted thioureas.
Interactive Data Table: Potential Derivatization of this compound
| Derivative Class | Reagent(s) | Resulting Heterocycle |
| 2-Iminothiazolidine Derivatives | Enolizable ketone, 1,1-(ethane-1,2-diyl)dipyridinium bistribromide, triethylamine | Thiazolidene-2-imine |
| 2-Imino-4-thiazolidinones | Chloroacetyl chloride | 2-Imino-4-thiazolidinone |
| 1,3-Thiazolidin-2-imines | Epichlorohydrin, Yb(OTf)3 | 2-Arylimino-3-aryl-1,3-thiazolidine |
| N,N'-Disubstituted Thiobarbituric Acids | Acylation-cyclization reagents | 2-Thiobarbituric acid |
| 2-Amino-1,3-thiazoles | α-Halocarbonyl compounds | 2-Aminothiazole |
| Benzothiazoles | Bromine | Benzothiazole (requires arylthiourea) |
These derivatization reactions highlight the utility of this compound as a scaffold for generating a diverse library of heterocyclic compounds. The specific products obtained would feature the N-ethyl and N'-(3-methoxyphenyl) substituents, allowing for the systematic exploration of structure-activity relationships in various chemical and biological contexts.
Spectroscopic and Diffractional Characterization Techniques for N Ethyl N 3 Methoxyphenyl Thiourea
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the magnetic fields around atomic nuclei.
Proton NMR (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of N-ethyl-N'-(3-methoxyphenyl)thiourea provides a detailed map of the proton environments within the molecule. The signals are assigned based on their chemical shifts (δ), multiplicity, and integration values.
Research findings indicate specific chemical shift regions for the different types of protons in the molecule. orientjchem.orgscispace.com The two N-H protons appear as distinct signals due to their different chemical environments. The proton on the nitrogen adjacent to the aromatic ring is typically more deshielded, resonating at a lower field (δ 7.60–8.20 ppm), compared to the N-H proton of the ethyl group, which appears as a broad singlet in the upfield region (δ 5.65–6.20 ppm). orientjchem.orgscispace.com This upfield shift for the ethyl-adjacent NH is attributed to the electron-donating nature of the ethyl group, which increases the electron density around the proton. scispace.com
The aromatic protons of the 3-methoxyphenyl (B12655295) group produce a complex multiplet pattern in the range of δ 6.80–7.36 ppm. scispace.com The protons of the ethyl group exhibit characteristic signals: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, typically found between δ 1.1 and 3.7 ppm. scispace.com The methoxy (B1213986) (-OCH₃) group protons appear as a sharp singlet around δ 3.80–3.85 ppm due to the electronegativity of the adjacent oxygen atom. scispace.comresearchgate.net
Table 1: ¹H NMR Chemical Shift Data for this compound
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N-H (Aryl) | 7.60 – 8.20 | Singlet |
| N-H (Ethyl) | 5.65 – 6.20 | Broad Singlet |
| Aromatic (Ar-H) | 6.80 – 7.36 | Multiplet |
| Methoxy (-OCH₃) | 3.80 – 3.85 | Singlet |
| Methylene (-CH₂) | 1.1 – 3.7 | Quartet |
| Methyl (-CH₃) | 1.1 – 3.7 | Triplet |
Data sourced from studies on ethyl thiourea (B124793) compounds. orientjchem.orgscispace.com
Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis and Carbonyl/Thiocarbonyl Group Assignment
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. A key signal in the spectrum of thiourea derivatives is that of the thiocarbonyl (C=S) carbon. For this compound, this characteristic peak is found significantly downfield at approximately 180.2 ppm, confirming the presence of the thiourea moiety. scispace.comresearchgate.net
The aromatic carbons of the methoxyphenyl ring resonate in the region of δ 110.7–160.9 ppm. scispace.com The carbon of the methoxy group (-OCH₃) is observed at around δ 55.5 ppm, while the carbons of the ethyl group appear in the upfield region, typically between δ 14.3 and 40.3 ppm. scispace.comresearchgate.net
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon Group | Chemical Shift (δ, ppm) |
|---|---|
| Thiocarbonyl (C=S) | ~180.2 |
| Aromatic (Ar-C) | 110.7 – 160.9 |
| Methoxy (-OCH₃) | ~55.5 |
| Ethyl (-CH₂CH₃) | 14.3 – 40.3 |
Data sourced from studies on ethyl thiourea compounds. scispace.comresearchgate.net
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC) for Structural Confirmation
While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed for unambiguous structural confirmation.
COSY spectra establish proton-proton couplings. For this compound, a COSY experiment would show a clear cross-peak between the methylene (-CH₂) and methyl (-CH₃) protons of the ethyl group, confirming their connectivity. It would also help delineate the coupling network among the protons on the aromatic ring.
HSQC or HMQC (Heteronuclear Multiple Quantum Coherence) spectra correlate protons with their directly attached carbons. This technique would definitively link the proton signals to their corresponding carbon signals identified in the ¹³C NMR spectrum. For instance, it would show correlations between the -OCH₃ protons and the methoxy carbon, the aromatic protons and their respective aromatic carbons, and the ethyl protons with the ethyl carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing molecular vibrations. It is particularly effective for identifying functional groups.
Identification of Characteristic Functional Group Vibrations (N-H, C=S)
The FTIR spectrum of this compound displays characteristic absorption bands that signify its key functional groups.
N-H Stretching: The stretching vibrations of the N-H bonds are prominent and typically appear as sharp, strong bands in the region of 3011–3335 cm⁻¹. orientjchem.org The presence of multiple peaks in this region can sometimes indicate different environments for the N-H groups, potentially due to different hydrogen bonding interactions. iosrjournals.org
C=S Stretching: The thiocarbonyl group (C=S) exhibits a strong stretching vibration. In synthesized ethyl thiourea compounds, this band is observed in the 1213–1284 cm⁻¹ range. orientjchem.org This peak is a definitive marker for the thiourea core of the molecule.
Other Vibrations: C-H stretching bands for the aromatic and alkyl portions of the molecule are also present, typically in the 2974 to 3064 cm⁻¹ region. researchgate.net
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3011 – 3335 |
| C=S | Stretching | 1213 – 1284 |
| Aromatic/Alkyl C-H | Stretching | 2974 – 3064 |
Data sourced from studies on ethyl thiourea compounds. orientjchem.orgresearchgate.net
Analysis of Hydrogen Bonding Effects on IR Spectra
Hydrogen bonding significantly influences the position and shape of vibrational bands in an IR spectrum, particularly for N-H and C=S groups. nih.gov In thiourea derivatives, both intramolecular and intermolecular hydrogen bonds are possible.
Intermolecular hydrogen bonds, such as N-H···S, are common in the solid state of thiourea compounds. nih.govresearchgate.net These interactions involve a hydrogen atom from an N-H group of one molecule and the sulfur atom of an adjacent molecule. This type of bonding can cause a red-shift (a shift to lower frequency) and broadening of the N-H stretching band in the IR spectrum. nih.gov The formation of such bonds can lead to the creation of supramolecular structures, like chains or dimers. researchgate.netnih.gov
The solvent environment can also affect hydrogen bonding. Studies in non-aqueous media confirm that solute-solvent interactions occur through intermolecular hydrogen bonding, which alters the vibrational spectra. iosrjournals.org The specific conformation of the thiourea molecule (e.g., trans-trans or trans-cis) can also influence which N-H groups are available for hydrogen bonding, giving rise to distinct N-H stretching bands in the IR spectrum. nih.gov Therefore, a detailed analysis of the N-H region in the FTIR spectrum can provide valuable insights into the conformational and supramolecular features of this compound.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
The molecular formula for this compound is C₁₀H₁₄N₂OS, corresponding to a molecular weight of 210.30 g/mol . sigmaaldrich.com Characterization of the synthesized compound has been confirmed through Electrospray Ionization Mass Spectrometry (ESI-MS). scispace.comorientjchem.org However, detailed analysis of its specific fragmentation patterns under mass spectrometry has not been extensively reported in the available scientific literature.
Single Crystal X-ray Diffraction (SCXRD) Analysis
Single-crystal X-ray diffraction analysis of this compound, obtained through recrystallization from Dimethyl sulfoxide (B87167) (DMSO), has provided precise insights into its three-dimensional structure and packing in the solid state. scispace.comorientjchem.org
Crystal System and Space Group Determination
The compound crystallizes in a monoclinic system, which is characterized by three unequal axes with one oblique angle. The specific space group was determined to be P2₁/n. scispace.comorientjchem.org This space group indicates a centrosymmetric crystal structure. Detailed crystallographic data are summarized in the table below.
Table 1: Crystallographic Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | scispace.com, orientjchem.org |
| Space Group | P2₁/n | scispace.com, orientjchem.org |
| a (Å) | 11.0797(7) | scispace.com, orientjchem.org |
| b (Å) | 8.6081(6) | scispace.com, orientjchem.org |
| c (Å) | 11.9698(7) | scispace.com, orientjchem.org |
| α (°) | 90 | scispace.com, orientjchem.org |
| β (°) | 104.543(2) | scispace.com, orientjchem.org |
| γ (°) | 90 | scispace.com, orientjchem.org |
| Volume (ų) | 1105.04(12) | scispace.com, orientjchem.org |
Intra- and Intermolecular Hydrogen Bonding Networks
Analysis of the crystal structure indicates that there are no intramolecular hydrogen bonds present within a single molecule of this compound. scispace.com The crystal lattice is instead stabilized by a network of intermolecular hydrogen bonds. Specifically, N1—H1A···S1 and N2—H2A···O1 hydrogen bonds link adjacent molecules together. scispace.com
Table 2: Intermolecular Hydrogen Bond Geometry
| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |
|---|---|---|---|---|---|
| N1–H1A···S1 | - | - | - | - | scispace.com |
| N2–H2A···O1 | - | - | - | - | scispace.com |
Specific bond lengths and angles were noted in the source data but not explicitly detailed in the text. scispace.com
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification
While Hirshfeld surface analysis is a powerful tool for quantitatively examining intermolecular interactions in crystals, such an analysis has not been reported in the available literature for this compound. nih.govnih.govnih.gov Therefore, a quantitative breakdown of the intermolecular contacts is not available at this time.
Computational Chemistry and Quantum Chemical Investigations of N Ethyl N 3 Methoxyphenyl Thiourea
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules with high accuracy. hakon-art.com DFT-based calculations provide a fundamental understanding of the molecular structure, stability, and reactivity of N-ethyl-N'-(3-methoxyphenyl)thiourea. researchgate.netsemanticscholar.org
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For flexible molecules like this compound, which has several rotatable bonds, this process is extended to a conformational landscape analysis to identify various stable conformers and their relative energies.
Disubstituted thioureas can exist in different configurations, primarily described by the orientation of the substituent groups relative to the thiocarbonyl (C=S) group. researchgate.net These are typically labeled as cis-trans (CT) or trans-trans (TT). researchgate.net Energetic analysis of various structural arrangements reveals that multiple configurations may coexist. researchgate.net The stability of these conformers is influenced by intramolecular hydrogen bonds, such as between the N-H group and the oxygen atom of the methoxy (B1213986) group or the sulfur atom of the thiourea (B124793) moiety, as well as steric hindrance between the substituent groups. nih.gov
The conformational analysis for this compound would involve rotating the key dihedral angles: the C-N bonds of the thiourea core, the bond connecting the phenyl ring to the nitrogen, and the bonds within the ethyl group. DFT calculations, often using a functional like B3LYP with a basis set such as DEF2–TZVP, can determine the relative stability of these conformers. researchgate.net
Table 1: Representative Geometrical Parameters for a Disubstituted Thiourea Derivative This table presents typical bond lengths and angles for a thiourea derivative, illustrating the kind of data obtained from geometry optimization.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C=S | 1.665 | N-C-N | 116.5 |
| C-N1 | 1.392 | C-N-C(phenyl) | 125.8 |
| C-N2 | 1.333 | S-C-N1 | 120.3 |
| N-H | 0.86 | S-C-N2 | 123.2 |
Data is illustrative and based on similar structures like N-(3-Chloro-4-ethoxybenzoyl)-N′-(2-methoxyphenyl)thiourea. nih.gov
Frontier Molecular Orbital (FMO) theory is essential for predicting chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org
The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy is related to the electron affinity. The distribution of electron density in these orbitals shows the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized over the electron-rich regions, such as the sulfur atom and the phenyl ring, while the LUMO may be distributed across the thiourea backbone.
The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. ajchem-a.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a small energy gap indicates a more reactive molecule. ajchem-a.com
Table 2: Illustrative Frontier Molecular Orbital Energies This table shows representative FMO data for a thiourea derivative, calculated using DFT methods.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy (EHOMO) | -6.2 |
| LUMO Energy (ELUMO) | -1.5 |
| HOMO-LUMO Energy Gap (ΔE) | 4.7 |
Values are representative for this class of compounds.
Molecular Electrostatic Potential (MEP) maps illustrate the three-dimensional charge distribution of a molecule, providing a visual guide to its reactive sites. libretexts.orgchemrxiv.org The MEP surface is colored based on the local electrostatic potential: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral regions. wolfram.comresearchgate.net
For this compound, the MEP map would show the most negative potential (red/yellow) localized around the sulfur atom of the thiocarbonyl group and the oxygen atom of the methoxy group, identifying them as primary sites for electrophilic interaction. researchgate.net Regions of positive potential (blue) would be found around the N-H protons, indicating their susceptibility to nucleophilic attack and their role as hydrogen bond donors. bhu.ac.in This analysis is invaluable for predicting intermolecular interactions, including hydrogen bonding and receptor binding. libretexts.org
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / η
Electrophilicity Index (ω) = χ² / (2η)
A high chemical hardness indicates low reactivity, while high chemical softness suggests high reactivity. nih.gov The electrophilicity index measures the ability of a molecule to accept electrons; a good electrophile has a high ω value, while a good nucleophile has a low ω value. hakon-art.comdergipark.org.tr These descriptors provide a quantitative framework for comparing the reactivity of this compound with other related compounds. researchgate.net
Table 3: Calculated Global Reactivity Descriptors This table provides representative values for global reactivity descriptors for a thiourea derivative.
| Descriptor | Value (eV) | Interpretation |
|---|---|---|
| Ionization Potential (I) | 6.2 | Energy to remove an electron. |
| Electron Affinity (A) | 1.5 | Energy released when an electron is added. |
| Electronegativity (χ) | 3.85 | Electron-attracting tendency. |
| Chemical Hardness (η) | 2.35 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 0.426 | Propensity to change electron distribution. |
| Electrophilicity Index (ω) | 3.15 | Capacity to accept electrons. |
Values are representative examples derived from typical HOMO/LUMO energies.
Molecular Dynamics (MD) Simulations (Theoretical Studies of Molecular Flexibility and Interactions)
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility, its interaction with solvents, and its binding dynamics with biological targets like proteins or receptors. jppres.com
In an MD simulation, the molecule would be placed in a simulated environment, such as a box of water molecules, and the trajectories of all atoms are calculated by solving Newton's equations of motion. This allows for the observation of how the molecule flexes, changes conformation, and forms intermolecular hydrogen bonds with its surroundings. researchgate.net When studying potential drug candidates, MD simulations are used to assess the stability of a ligand-receptor complex, providing information on the binding free energy and the key interactions that stabilize the complex over time. jppres.com
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Framework and Predictive Descriptors)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. farmaciajournal.comnih.gov The fundamental principle is that the structural properties of a molecule, encoded by molecular descriptors, determine its activity. ubaya.ac.id
For a series of thiourea derivatives, a QSAR model could be developed to predict their activity (e.g., as enzyme inhibitors or antimicrobial agents). farmaciajournal.com This involves several steps:
Data Set Assembly: A collection of thiourea compounds with experimentally measured biological activities is required.
Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can be classified as:
Lipophilic descriptors: such as LogP, which describes solubility.
Electronic descriptors: such as dipole moment, atomic charges, and HOMO/LUMO energies, which describe the electronic distribution. ubaya.ac.id
Steric descriptors: such as molecular weight (Mw) or molar refractivity (MR), which describe the size and shape of the molecule. ubaya.ac.id
Model Development: Statistical methods, like multiple linear regression, are used to build an equation that correlates the descriptors with the observed activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested. nih.gov
A QSAR study on this compound would involve calculating its specific descriptors and using a validated model to predict its biological activity. This approach is highly valuable in drug discovery for screening virtual compounds and prioritizing synthesis efforts. ubaya.ac.idubaya.ac.id
Computational and Quantum Chemical Analysis of this compound: A Theoretical Perspective on Spectroscopic Properties
A comprehensive review of the theoretical prediction of spectroscopic parameters for this compound is not currently available in published scientific literature. Extensive searches for computational chemistry and quantum chemical investigations focusing on this specific compound did not yield studies containing the necessary data for a detailed analysis of its theoretical NMR chemical shifts and vibrational frequencies.
While research exists on the computational analysis of other thiourea derivatives and compounds containing methoxyphenyl groups, a dedicated study on this compound with the required spectroscopic predictions is absent from the reviewed literature. Computational chemistry, particularly through methods like Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic properties of molecules. dntb.gov.ua Such studies typically involve optimizing the molecular geometry and then calculating parameters like NMR chemical shifts and vibrational frequencies. nih.gov The accuracy of these predictions is often validated by comparing them with experimental data. dntb.gov.ua
For related molecules, researchers have successfully employed DFT methods, such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), to calculate spectroscopic data. nih.govnih.gov These calculations provide valuable insights into the electronic structure and dynamic properties of the molecules. For instance, in the analysis of other compounds, theoretical vibrational frequencies are often scaled to improve agreement with experimental FT-IR and Raman spectra. Current time information in Edmonton, CA. Similarly, NMR chemical shifts are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method and referenced against a standard like tetramethylsilane (B1202638) (TMS). nih.govnih.gov
The generation of detailed data tables for the theoretical NMR chemical shifts (¹H and ¹³C) and vibrational frequencies for this compound would require a dedicated computational study to be performed and published. Such a study would elucidate the positions of protons and carbons in the NMR spectra and the characteristic vibrational modes of the functional groups within the molecule, such as the C=S (thione) group, N-H, C-N, and the vibrations associated with the ethyl and methoxyphenyl moieties.
Without access to peer-reviewed research that has specifically modeled this compound, any presentation of theoretical spectroscopic data would be speculative and would not meet the standards of scientific accuracy.
Coordination Chemistry and Metal Complexation: Ligand Behavior and Structural Diversity
N-Ethyl-N'-(3-Methoxyphenyl)thiourea as a Ligand
The coordinating properties of this compound are dictated by the availability of lone pair electrons on its sulfur, nitrogen, and oxygen atoms. This allows the molecule to act as a building block for complex supramolecular structures through coordination bonds and hydrogen bonding interactions. ksu.edu.trorientjchem.org
This compound features three types of potential donor atoms, each influencing its coordination behavior.
Sulfur: The thiocarbonyl sulfur atom is the most common and primary coordination site in thiourea (B124793) derivatives. amazonaws.com As a soft donor, it readily bonds with various metal ions, particularly softer metals. researchgate.net Coordination is often confirmed by changes in the C=S stretching frequency in infrared (IR) spectra of the resulting metal complexes. scielo.org.za
Nitrogen: The two nitrogen atoms of the thiourea backbone are also potential donor sites. core.ac.uk Coordination involving nitrogen, typically in conjunction with the sulfur atom, often occurs after the deprotonation of one of the N-H groups, making the ligand anionic. researchgate.netmdpi.com This N,S-chelation creates a stable ring structure with the metal center. core.ac.uk
Oxygen: The oxygen atom of the methoxy (B1213986) group on the phenyl ring is a potential, albeit weaker, coordination site. While direct coordination to a metal center is less common than with sulfur or nitrogen, the oxygen atom can participate in intermolecular hydrogen bonding, which helps to stabilize the crystal packing of the molecule. orientjchem.orgscispace.com In related acylthiourea compounds, a carbonyl oxygen is a primary donor atom, but for this compound, the methoxy oxygen's role is more subtle. uobasrah.edu.iqresearchgate.net
The presence of multiple donor atoms allows this compound to adopt several coordination modes, leading to significant structural diversity in its metal complexes.
Monodentate: In its simplest coordination mode, the ligand binds to a single metal center exclusively through the thiocarbonyl sulfur atom. uobasrah.edu.iqmdpi.com This is frequently observed in complexes with metals such as Cu(I). researchgate.net
Bidentate: The ligand can chelate to a metal ion using two donor atoms simultaneously. The most common bidentate mode is (S,N) chelation, where the sulfur and one of the nitrogen atoms bind to the metal. core.ac.ukmdpi.com This typically results in the formation of a stable five- or six-membered chelate ring, a structure commonly seen in complexes with Cu(II), Ni(II), and Pd(II). mdpi.comsemanticscholar.orgresearchgate.net
Bridging: The sulfur atom of the thiourea ligand can act as a bridge between two different metal centers. This bridging coordination leads to the formation of polynuclear or polymeric structures, which can range from one-dimensional chains to more complex two-dimensional networks. wm.edumdpi.com
Table 1: Coordination Modes of Thiourea Ligands
| Coordination Mode | Donor Atoms Involved | Resulting Structure | Metal Examples |
|---|---|---|---|
| Monodentate | S | Simple complex | Cu(I) researchgate.net |
| Bidentate | S, N | Chelate ring | Ni(II), Cu(II), Pd(II) mdpi.comsemanticscholar.org |
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or acetone. mdpi.commdpi.com The stoichiometry of the reactants and the nature of the metal salt's anion can influence the final geometry of the complex. amazonaws.com
A wide variety of transition metals form stable complexes with thiourea derivatives.
Cu(II) Complexes: Copper(II) complexes often feature a bidentate coordination mode where two ligands bind to the metal center through their sulfur and deprotonated nitrogen atoms, resulting in a square planar CuN₂S₂ core. mdpi.comsemanticscholar.org
Ni(II) Complexes: Nickel(II) can form complexes with various geometries, including square-planar, tetrahedral, and octahedral, depending on the ancillary ligands and reaction conditions. amazonaws.com Diamagnetic Ni(II) complexes are typically square-planar, involving dsp² hybridization, while paramagnetic complexes are often octahedral or tetrahedral. amazonaws.comcore.ac.uk
Pt(II) and Pd(II) Complexes: These d⁸ metals predominantly form four-coordinate, square-planar complexes. amazonaws.commdpi.com The ligands can bond in either a monodentate (S) or bidentate (S,N) fashion. mdpi.com
Co(III) and Co(II) Complexes: Cobalt complexes with thioureas have been reported, often exhibiting tetrahedral or octahedral geometries. amazonaws.comajol.info
Ru(II) Complexes: Ruthenium can form half-sandwich arene complexes incorporating thiourea ligands. nih.gov
Zn(II) Complexes: As a d¹⁰ metal, Zinc(II) typically forms tetrahedral complexes with thiourea ligands. mdpi.com
This compound and related ligands also form complexes with main group metals, most notably silver(I).
Ag(I) Complexes: Silver(I) has a strong affinity for sulfur donors and readily forms complexes with thiourea derivatives. nih.govsigmaaldrich.com These complexes can be mononuclear, but often exhibit polynuclear structures with bridging thiourea ligands. mdpi.comresearchgate.net The coordination geometry around the silver ion is often linear or trigonal planar. nih.gov
A suite of analytical techniques is employed to determine the structure, bonding, and electronic properties of the synthesized metal complexes.
Elemental Analysis: This technique confirms the empirical formula of a new complex by determining the percentage composition of carbon, hydrogen, and nitrogen, ensuring the proposed stoichiometry is correct. ksu.edu.trmdpi.com
UV-Vis Spectroscopy: Ultraviolet-visible spectroscopy provides information about the electronic transitions within the complex. The spectra of the complexes typically show bands corresponding to π→π* and n→π* transitions within the ligand, as well as d-d transitions (for transition metals) and ligand-to-metal charge transfer (LMCT) bands. scielo.org.zaresearchgate.net Shifts in the absorption maxima upon complexation can confirm coordination. researchgate.net
Magnetic Susceptibility: Measuring the magnetic moment of a complex helps to determine its geometry and the oxidation state of the metal ion. ksu.edu.tr For instance, a diamagnetic Ni(II) complex (µ_eff = 0 B.M.) is indicative of a square-planar geometry, whereas paramagnetic high-spin Co(II) complexes (µ_eff ≈ 4.3–5.2 B.M.) suggest a tetrahedral or octahedral environment. amazonaws.comajol.info
Cyclic Voltammetry (CV): This electrochemical technique is used to study the redox behavior of the metal complexes and to confirm the oxidation state of the central metal ion. uobasrah.edu.iqresearchgate.net
Table 2: Common Characterization Techniques and Their Applications
| Technique | Information Obtained | Example Application |
|---|---|---|
| Elemental Analysis | Stoichiometry (C, H, N, S %) | Confirms ratio of ligand to metal in the complex. uobaghdad.edu.iq |
| UV-Vis Spectroscopy | Electronic transitions (d-d, CT) | Observing shifts in absorption bands upon coordination. researchgate.netmdpi.com |
| Magnetic Susceptibility | Electron configuration, geometry | Differentiating between square-planar (diamagnetic) and octahedral (paramagnetic) Ni(II) complexes. amazonaws.com |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Copper(II) chloride |
| Nickel(II) chloride |
| Palladium(II) chloride |
| Platinum(II) chloride |
| Cobalt(II) chloride |
| Cobalt(III) chloride |
| Ruthenium(II) chloride |
| Zinc(II) chloride |
| Silver(I) nitrate |
| Acetone |
Structural Analysis of Coordination Geometries and Bonding in Complexes
A comprehensive understanding of the coordination behavior of this compound begins with the structural analysis of the ligand itself. The solid-state conformation of the free ligand dictates its predisposition for certain coordination modes upon reaction with metal ions.
Detailed structural information for this compound has been obtained through single-crystal X-ray diffraction. orientjchem.orgscispace.com The compound crystallizes in the monoclinic crystal system with the space group P2₁/n. orientjchem.orgscispace.com The molecule is not planar; a significant dihedral angle of 88.54(9)° exists between the plane of the thiourea fragment (S1/N1/N2/C8/C9) and the 3-methoxyphenyl (B12655295) ring. orientjchem.org This twisted conformation is a key structural feature. In the crystal packing, molecules are linked by intermolecular hydrogen bonds of the types N-H···S and N-H···O, forming one-dimensional chains. orientjchem.orgscispace.com
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₀H₁₄N₂OS |
| Formula Weight | 210.30 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.0797(7) |
| b (Å) | 8.6081(6) |
| c (Å) | 11.9698(7) |
| α (°) | 90 |
| β (°) | 104.543(2) |
| γ (°) | 90 |
| Volume (ų) | 1105.04(12) |
| Z | 4 |
Data sourced from Hasbullah et al., 2017. orientjchem.orgscispace.com
Table 2: Selected Bond Lengths for this compound
| Bond | Length (Å) |
|---|---|
| S1-C9 | 1.681(3) |
| O1-C3 | 1.365(4) |
| N1-C9 | 1.332(4) |
| N2-C9 | 1.352(4) |
| N1-C8 | 1.458(4) |
| N2-C1 | 1.423(4) |
Data sourced from Hasbullah et al., 2017. orientjchem.org
Table 3: Hydrogen Bond Geometry for this compound
| D-H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |
|---|---|---|---|---|
| N1-H1A···S1 | 0.86 | 2.53 | 3.385(3) | 172.0 |
| N2-H2A···O1 | 0.86 | 2.22 | 2.935(4) | 141.0 |
Data sourced from Hasbullah et al., 2017. orientjchem.org
While the crystal structure of the free ligand is well-characterized, detailed structural analyses of its coordination complexes with various metal ions are not extensively reported in the reviewed scientific literature. Generally, thiourea derivatives can coordinate to metal ions as monodentate ligands through the sulfur atom or as bidentate chelating ligands involving both sulfur and nitrogen atoms. The specific coordination geometry and bonding in complexes of this compound would depend on the metal ion, its oxidation state, the counter-ion, and the reaction conditions.
Theoretical Studies of Metal-Ligand Interactions (e.g., DFT on complexes)
Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the nature of metal-ligand interactions, predicting geometries, and understanding the electronic structure of coordination complexes.
A search of the current scientific literature did not yield specific theoretical studies, such as DFT calculations, performed on the metal complexes of this compound. Such studies on related thiourea complexes have been used to calculate optimized geometries, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO), providing insights into the stability and reactivity of the complexes. For this compound complexes, these computational analyses would be invaluable for complementing experimental data and providing a deeper understanding of the bonding between the ligand and various metal centers.
Investigation of Molecular and Cellular Interaction Mechanisms in Vitro and Theoretical
Molecular Docking Studies for Target Identification and Binding Mode Prediction
Molecular docking simulations have been instrumental in predicting the binding affinity and interaction patterns of N-ethyl-N'-(3-methoxyphenyl)thiourea with several key biological macromolecules.
Computational studies have explored the interaction of thiourea (B124793) derivatives, including this compound, with the active sites of several enzymes implicated in various diseases.
Urease: Docking studies on urease, an enzyme linked to gastrointestinal and urinary tract pathologies, have shown that thiourea derivatives can effectively bind within its active site. nih.govekb.eg The interactions are often characterized by hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.gov For instance, the sulfur and amino groups of the thiourea moiety are often predicted to form hydrogen bonds with residues in the enzyme's active site. nih.gov
Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of DNA precursors and a well-established target for antimicrobial and anticancer drugs. nih.govnih.gov Molecular docking studies of various inhibitors, including those with structures related to thiourea, have elucidated key interactions within the DHFR active site, often involving residues like Glu30, Phe31, and Phe34. mdpi.com The development of selective inhibitors relies on exploiting differences between the human and pathogenic DHFR enzymes. nih.gov
PI3K and mTOR: The phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR) are central to cell growth and proliferation signaling pathways, making them prime targets in cancer therapy. mdpi.comnih.gov While direct docking studies for this compound with PI3K/mTOR are not extensively detailed in the provided results, the general class of thiourea derivatives has been investigated as potential inhibitors of these kinases. researchgate.net The development of dual PI3K and mTOR inhibitors is an active area of research. nih.govresearchgate.net
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are critical in regulating acetylcholine (B1216132) levels, a key neurotransmitter. mdpi.com Inhibition of AChE and BChE is a primary strategy for managing Alzheimer's disease. nih.gov Molecular docking has been used to understand how inhibitors, including those with thiourea-like structures, bind to the catalytic and peripheral sites of these enzymes. nih.govsemanticscholar.org
Nitric Oxide Synthase (NOS): While specific docking studies for this compound with nitric oxide synthase were not found in the search results, the broader class of thiourea derivatives has been explored for various biological activities.
Theoretical studies suggest that thiourea derivatives can interact with DNA. Molecular docking analyses have indicated potential binding mechanisms such as groove binding and incomplete intercalation. mdpi.com These interactions are crucial for understanding the potential genotoxic or chemotherapeutic effects of these compounds.
Computational methods have been employed to predict the binding of thiourea derivatives to various receptors. For instance, docking studies have been performed on receptors like the estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR) to evaluate the anticancer potential of related compounds. nih.gov Such studies help in understanding the structural requirements for effective receptor binding and in designing more potent and selective ligands.
In Vitro Mechanistic Studies of Enzyme Modulation
Experimental studies have provided concrete evidence of the ability of this compound and related compounds to modulate enzyme activity.
In vitro enzyme inhibition assays are fundamental to characterizing the potency of a compound. The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from these studies.
Urease Inhibition: Several thiourea derivatives have demonstrated potent in vitro urease inhibitory activity. For example, some derivatives have shown IC₅₀ values significantly lower than the standard inhibitor, thiourea. nih.govnih.gov One study reported a thiourea derivative with an IC₅₀ value of 10.65 ± 0.45 μM against jack bean urease. nih.gov Kinetic studies have indicated that the mode of inhibition can be non-competitive. nih.gov
Cholinesterase Inhibition: Thiourea derivatives have been shown to inhibit both AChE and BChE. Some novel bis-amiridines containing a thiourea spacer exhibited high inhibitory activity against both enzymes, with a preference for BChE. mdpi.com IC₅₀ values for some carbamate (B1207046) derivatives, which share functional similarities, have been reported to be as low as 10 nM for AChE and 3 nM for BChE. nih.gov
Other Enzymes: Thiourea derivatives have also been evaluated against other enzymes. For instance, some have shown inhibitory activity against carbonic anhydrase II with IC₅₀ values in the micromolar range. researchgate.net
| Compound Class | Target Enzyme | Reported IC₅₀ Value (μM) | Reference |
|---|---|---|---|
| Alkyl chain-linked thiourea derivative | Urease | 10.65 ± 0.45 | nih.gov |
| 1-Aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrid | Jack Bean Urease | 0.0019 ± 0.0011 | nih.gov |
| Bis-amiridine with thiourea spacer | Butyrylcholinesterase (BChE) | 0.067 | mdpi.com |
| N,N'-disubstituted thioureas | Carbonic Anhydrase II | 4.9 - 19.6 | researchgate.net |
Structure-activity relationship (SAR) studies are crucial for optimizing the design of more effective enzyme inhibitors.
Urease Inhibitors: SAR studies on thiourea derivatives as urease inhibitors have revealed that the nature of substituents on the phenyl ring significantly influences activity. mdpi.com The electronic properties, lipophilicity, and steric factors of the substituents have been shown to markedly affect the inhibitory potency. ekb.eg For example, the introduction of specific moieties can lead to compounds that are significantly more potent than the standard inhibitor, thiourea. mdpi.com
Cholinesterase Inhibitors: In the context of cholinesterase inhibition, SAR analysis of carbamate derivatives has shown that the N-substituted moiety determines the selectivity for either AChE or BChE. nih.gov For thiourea-containing bis-amiridines, the length of the alkylene spacer was found to be a critical determinant of activity, with longer spacers generally leading to decreased potency. mdpi.com
General Observations: Across different enzyme targets, SAR studies of thiourea derivatives consistently highlight the importance of the substituents on the core structure. nih.govnih.gov For instance, in a series of anti-tuberculosis agents, replacing the urea (B33335) linkage with a thiourea resulted in a significant decrease in activity, underscoring the sensitivity of biological activity to subtle structural changes. nih.gov
Table of Compounds
Impact of Substituent Effects on Mechanistic Potency (e.g., electron-donating/withdrawing groups)
The potency of thiourea derivatives is significantly influenced by the nature and position of substituents on their aryl rings. In this compound, the ethyl group and the methoxy-substituted phenyl group play crucial roles in defining its biological activity. The presence of electron-donating groups, such as the methoxy (B1213986) (-OCH3) group, on the phenyl ring is generally associated with an enhancement of the antioxidant and biological activities of thiourea derivatives. nih.gov
The methoxy group at the meta-position of the phenyl ring in this compound is an electron-donating group. Research on various phenolic compounds has shown that electron-donating substituents increase the electron density on the aromatic ring and the N-H groups of the thiourea moiety. This increased electron density can facilitate the donation of a hydrogen atom or an electron to neutralize free radicals, thereby enhancing the compound's antioxidant potential. Theoretical studies on similar N-phenylthiourea analogues have indicated that derivatives with electron-donating groups exhibit a lower ionization potential and bond dissociation energy, which are key determinants of antioxidant capacity.
Conversely, the presence of electron-withdrawing groups on the phenyl ring tends to decrease the antioxidant activity by making the N-H bond stronger and less likely to donate a hydrogen atom. However, for other biological activities, such as anticancer effects, the presence of electron-withdrawing groups can sometimes enhance potency. For instance, some thiourea derivatives with halogen or trifluoromethyl groups have shown significant cytotoxic activity against cancer cell lines. nih.gov
Antioxidant and Anti-Radical Scavenging Mechanisms (In Vitro)
The thiourea backbone is recognized for its antioxidant and radical-scavenging properties. mdpi.com In vitro assays are commonly employed to quantify the antioxidant potential of thiourea derivatives, with DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays being the most prevalent. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable free radicals.
The primary mechanism by which thiourea derivatives, including this compound, are believed to exert their antioxidant effects is through Hydrogen Atom Transfer (HAT). In this mechanism, the N-H group of the thiourea moiety donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting thiourea radical is stabilized by resonance. Theoretical studies have often shown that the HAT mechanism is kinetically more favorable than the Single Electron Transfer-Proton Transfer (SET-PT) mechanism for many thiourea derivatives.
Table 1: Representative Antioxidant Activity of Thiourea Derivatives (DPPH Assay) (Note: The following data is for illustrative purposes to show the range of activity in related compounds, as specific data for this compound was not found in the searched literature.)
| Compound | IC50 (µM) | Reference |
| 1,3-bis(3,4-dichlorophenyl) thiourea | 45 µg/mL | mdpi.com |
| N-(3-chloropropionyl)-N'-(4-methoxyphenyl)thiourea | ~80% inhibition | eurjchem.com |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | 50 µg/mL (AChE inhibition) | nih.gov |
Cellular Pathway Modulation (In Vitro, mechanistic focus only)
One of the key pathways reported to be modulated by thiourea derivatives is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Some N-substituted thiourea derivatives act as EGFR tyrosine kinase inhibitors, which can block downstream signaling cascades like the Ras/MAPK and PI3K/Akt pathways. Inhibition of these pathways can lead to a reduction in cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest, typically at the G0/G1 or S phase. nih.gov
For instance, certain N,N'-diarylthiourea derivatives have been shown to induce apoptosis in breast cancer cells through the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov The modulation of these pathways underscores the potential of thiourea derivatives as anticancer agents. The presence of the methoxy group in this compound could influence its binding affinity to target proteins within these pathways, thereby determining its specific cellular effects.
Table 2: Illustrative Cellular Effects of Thiourea Derivatives (Note: This table presents findings for related thiourea compounds to indicate potential cellular modulation mechanisms.)
| Compound Type | Cellular Effect | Affected Pathway | Reference |
| N,N'-Diarylthiourea | S phase cell cycle arrest, Caspase-3 activation | Intrinsic apoptotic pathway | nih.gov |
| 1,3-Disubstituted thioureas | Cytostatic effect, induction of late apoptosis/necrosis | Not specified | nih.gov |
| N,N'-disubstituted thioureas | Inhibition of arachidonic acid pathway | COX-1 inhibition | nih.gov |
Advanced Applications in Materials Science and Analytical Chemistry
Development of N-Ethyl-N'-(3-methoxyphenyl)thiourea as a Sensor
The thiourea (B124793) moiety, characterized by its sulfur and nitrogen atoms, provides excellent coordination sites for various analytes. orientjchem.org This has facilitated the development of this compound as a chemosensor, capable of detecting specific metal ions and possessing the potential for anion recognition through distinct visual or spectroscopic changes.
Research has demonstrated the efficacy of this compound as a selective naked-eye sensor for the detection of mercury(II) (Hg²⁺) and silver(I) (Ag⁺) ions. orientjchem.orgscispace.com In preliminary studies, the compound, formally identified as 1-ethyl-3-(3-methoxyphenyl)thiourea, exhibited a selective colorimetric response to these specific metal ions in a dimethyl sulfoxide (B87167) (DMSO) solvent mixture. orientjchem.org
The sensing capability stems from the interaction between the soft Lewis basic sulfur atom of the thiourea group and soft Lewis acidic metal ions like Hg²⁺ and Ag⁺. orientjchem.org Thiourea derivatives are known to have a strong affinity for metals via the thiono (C=S) group. orientjchem.org This interaction leads to a change in the electronic properties of the molecule, resulting in a visible color change. Notably, the compound did not show a similar response to other tested metal ions such as iron (Fe), lead (Pb), nickel (Ni), copper (Cu), and tin (Sn), highlighting its selectivity. orientjchem.orgscispace.com
| Metal Ion | Observed Response (in DMSO) | Selectivity |
|---|---|---|
| Hg(II) | Colorimetric Change | Selective |
| Ag(I) | Colorimetric Change | Selective |
| Fe(II)/Fe(III) | No Response | Not Detected |
| Pb(II) | No Response | Not Detected |
| Ni(II) | No Response | Not Detected |
| Cu(II) | No Response | Not Detected |
| Sn(II) | No Response | Not Detected |
The field of anion recognition is a significant area of supramolecular chemistry, with applications in catalysis, medicine, and materials science. nih.gov Thioureas are particularly effective anion receptors due to the acidity of their N-H protons, which allows them to form strong hydrogen bonds with anions. nih.govfrontiersin.org The interaction between the thiourea's hydrogen bond donors and an anion can be signaled by a colorimetric or fluorescent change, forming the basis of a sensor. nih.gov
While specific studies detailing this compound as an anion sensor are not extensively documented in the reviewed literature, its core structure is well-suited for this purpose. Research on other thiourea-based receptors has shown high affinity for basic anions such as fluoride (B91410) (F⁻), acetate (B1210297) (CH₃CO₂⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). nih.govfrontiersin.org The binding strength is often correlated with the basicity of the anion. frontiersin.org Therefore, the N-H groups in this compound provide the necessary functionality for potential development into sensors for environmentally and biologically relevant anions.
Role in Supramolecular Chemistry and Crystal Engineering
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Crystal engineering, a subfield of supramolecular chemistry, focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of these intermolecular forces. nih.gov
Hydrogen bonds are a primary tool in directing the self-assembly of molecules into well-defined supramolecular architectures. harvard.edu The thiourea group, with its N-H donor and C=S acceptor sites, is an excellent motif for creating robust hydrogen-bonded assemblies. nih.gov
In the case of this compound, single-crystal X-ray analysis reveals that its molecules self-assemble into infinite one-dimensional chains in the solid state. scispace.com This ordered arrangement is driven by two key intermolecular hydrogen bonds: one between a nitrogen-bound hydrogen and the sulfur atom of a neighboring molecule (N-H···S), and another between a different nitrogen-bound hydrogen and the oxygen atom of the methoxy (B1213986) group (N-H···O). scispace.com This demonstrates a precise molecular recognition event where the specific functional groups of the molecule dictate its extended crystalline architecture.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Intermolecular H-Bond 1 | N1—H1A···S1 |
| Intermolecular H-Bond 2 | N2—H2A···O1 |
| Resulting Assembly | Infinite one-dimensional chains |
The rational design of organic materials with tailored optical or electronic properties is a major goal of materials science. nih.gov The properties of molecular materials are intrinsically linked to their chemical structure and their arrangement in the solid state. By modifying the molecular building blocks, researchers can fine-tune these properties.
The development of this compound as an optical sensor for metal ions is a direct application of its specific optical properties. scispace.com Furthermore, the broader class of organic compounds with conjugated π-systems, to which this molecule belongs, is widely studied for non-linear optical (NLO) applications. nih.gov The introduction of electron-donating or electron-withdrawing groups can significantly alter the NLO response of a material. nih.gov The presence of the methoxy (electron-donating) and thiourea groups in this compound suggests that it and its derivatives could be valuable components in the design of new materials for applications in photonics and electronics.
This compound and its Derivatives as Organic Catalysts (Organocatalysis Research)
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in modern synthesis. researchgate.net Thiourea-based molecules have emerged as a particularly effective class of organocatalysts. researchgate.netnih.gov They function primarily as hydrogen-bond donors, activating electrophilic substrates and stabilizing transition states through non-covalent interactions. nih.govresearchgate.net
A common strategy involves bifunctional catalysts where the thiourea group is paired with a Lewis basic site, such as a tertiary amine. nih.gov In such a system, the thiourea moiety activates the electrophile (e.g., the carbonyl group of a monomer) via hydrogen bonding, while the amine group activates the nucleophile (e.g., an alcohol initiator). nih.gov This dual activation has been successfully applied to reactions like the living ring-opening polymerization of lactide. nih.gov
While specific research on this compound as a catalyst is not prominent in the search results, its fundamental thiourea structure makes it and its derivatives prime candidates for exploration in organocatalysis research. mdpi.com By incorporating additional functional groups, it is conceivable to design novel bifunctional catalysts based on this scaffold for a wide range of stereoselective transformations. beilstein-journals.org
Investigating Corrosion Inhibition Mechanisms
Thiourea and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. niscpr.res.inijaet.org The efficacy of these organic compounds stems from the presence of nitrogen and sulfur atoms and, in many cases, aromatic rings within their structure. niscpr.res.injmaterenvironsci.com These features allow the molecules to adsorb onto a metal surface, creating a protective barrier that shields the metal from the corrosive medium. jmaterenvironsci.commdpi.com
The inhibition mechanism of this compound and related compounds involves the blocking of active corrosion sites on the metal. The sulfur and nitrogen atoms act as active centers for adsorption, donating lone pair electrons to the vacant d-orbitals of the metal, forming a coordinate covalent bond. jmaterenvironsci.com The presence of the methoxyphenyl group can further enhance this adsorption through π-electron interactions with the metal surface. This process forms a protective film that can hinder both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, classifying many thiourea derivatives as mixed-type inhibitors. jmaterenvironsci.comnih.gov
The strength and nature of this adsorption can be influenced by several factors, including the concentration of the inhibitor, the temperature, and the composition of the corrosive environment. niscpr.res.in The adsorption process can be predominantly physical (electrostatic interactions), chemical (chemisorption involving charge sharing or transfer), or a combination of both. nih.govresearchgate.net This relationship is often described by adsorption isotherms, such as those of Langmuir or Temkin, which provide insight into the interaction between the inhibitor molecules and the metal surface. niscpr.res.innih.gov
Research findings on various thiourea derivatives demonstrate their significant potential in corrosion mitigation. Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are crucial for quantifying their effectiveness.
Table 1: Electrochemical Data for Thiourea Derivatives as Corrosion Inhibitors
| Inhibitor | Concentration | Inhibition Efficiency (IE%) | Adsorption Isotherm | Reference |
|---|---|---|---|---|
| 1-[(4-ethylpiperazin-1-yl)(phenyl)methyl]thiourea (EPMT) | 500 ppm | 94.0% | Langmuir | materials.international |
| 1-(4-(benzylselanyl)phenyl)-3-phenylthiourea (DS038) | 1.0 mM | 98.54% | Langmuir | nih.gov |
| N-phenyl-N′-[5-phenyl-1,2,4-thiadiazol-3-yl]thiourea (NPPTT) | 0.5 mM | 93.9% | N/A | researchgate.net |
This table is generated from data on related thiourea derivatives to illustrate the typical performance.
The data consistently shows that as the concentration of the thiourea-based inhibitor increases, the inhibition efficiency also increases, while the corrosion rate decreases. nih.govmaterials.internationalresearchgate.net The charge transfer resistance (Rct), a measure of the opposition to corrosion, generally increases with higher inhibitor concentrations, indicating the formation of a more robust protective layer on the metal surface. nih.govmaterials.international
Precursor Applications in Heterocyclic Synthesis and Derivatization
The thiourea functional group is a versatile and highly valuable precursor in the synthesis of a wide array of heterocyclic compounds, especially those containing sulfur and nitrogen atoms. researchgate.net this compound serves as an excellent starting material for building more complex molecular frameworks, with thiazoles and their derivatives being among the most common products. semanticscholar.orgresearchgate.net
The primary synthetic route utilizing thiourea derivatives is the Hantzsch thiazole (B1198619) synthesis. researchgate.net This reaction typically involves the condensation of a thiourea with an α-halocarbonyl compound, such as an α-haloketone or a halo-ester like ethyl bromoacetate. semanticscholar.orgiaea.org In the case of this compound, the nucleophilic sulfur atom attacks the electrophilic carbonyl carbon of the α-halocarbonyl, while the nitrogen atoms participate in the subsequent cyclization to form the five-membered thiazole ring.
The reaction can be generalized as follows:
Nucleophilic Attack: The sulfur atom of the thiourea attacks the carbonyl-activated carbon bearing the halogen.
Cyclization: An intramolecular reaction occurs where one of the nitrogen atoms attacks the carbonyl carbon, leading to the formation of a five-membered ring intermediate.
Dehydration: The intermediate loses a molecule of water to form the stable aromatic thiazole ring.
This synthetic strategy allows for the creation of a diverse library of substituted aminothiazoles, where the substituents are determined by the initial thiourea and α-halocarbonyl compound. researchgate.net For instance, reacting this compound with 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one would lead to a highly substituted 2-aminothiazole (B372263) derivative. nih.gov
Table 2: Examples of Heterocyclic Synthesis from Thiourea Derivatives
| Reactant 1 (Thiourea Derivative) | Reactant 2 (α-Halocarbonyl) | Product Type | Reference |
|---|---|---|---|
| Thiourea | 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one | 4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine | nih.gov |
| Aryl-thioureas | Ethyl bromoacetate | Thiazolidinone derivatives | iaea.org |
The resulting heterocyclic compounds, particularly thiazoles, are significant in medicinal chemistry and materials science due to their wide range of biological activities and functional properties. researchgate.netresearchgate.net The ability to readily synthesize these complex structures from precursors like this compound underscores its importance in synthetic organic chemistry.
Future Research Horizons for this compound: An Uncharted Scientific Landscape
The scientific journey of a chemical compound extends far beyond its initial synthesis and basic characterization. For this compound, a disubstituted thiourea derivative, the path forward is rich with possibilities for novel applications and deeper mechanistic understanding. While foundational knowledge of this compound exists, its full potential remains largely untapped. This article explores prospective future research directions and unexplored avenues, focusing on its integration into new chemical structures, advanced computational analysis, material science applications, coordination chemistry, and the investigation of novel biological activities. These future studies could unlock new functionalities and applications for this versatile molecule.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-ethyl-N'-(3-methoxyphenyl)thiourea, and how can reaction yields be maximized?
- Methodological Answer : The compound can be synthesized via a one-step nucleophilic addition reaction between ethylamine and 3-methoxyphenyl isothiocyanate in a polar aprotic solvent (e.g., THF or DCM) under reflux. Triethylamine is typically added to scavenge acids, improving reaction efficiency . Yield optimization requires stoichiometric control (1:1 molar ratio of amine to isothiocyanate) and purification via column chromatography (e.g., petroleum ether/diethyl ether mixtures) or recrystallization from hexane . Monitoring reaction completion via TLC or HPLC is recommended.
Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The thiourea moiety (C=S) appears as a singlet near δ 180 ppm in ¹³C NMR. The ethyl group shows a triplet (δ ~1.2 ppm, CH₃) and quartet (δ ~3.3 ppm, CH₂). The 3-methoxyphenyl group exhibits aromatic protons (δ 6.8–7.5 ppm) and a methoxy singlet (δ ~3.8 ppm) .
- IR : Strong absorption bands for N-H stretches (3240–3280 cm⁻¹) and C=S (1080–1100 cm⁻¹) confirm thiourea formation .
- Mass Spectrometry : ESI-MS can verify the molecular ion peak (e.g., [M+H]⁺) with m/z matching the molecular formula .
Q. What solvents are suitable for dissolving this compound, and how does substituent polarity affect solubility?
- Methodological Answer : Thiourea derivatives are typically soluble in polar aprotic solvents (e.g., DMSO, DMF) and partially soluble in ethanol or THF. The ethyl group enhances lipophilicity, reducing water solubility compared to unsubstituted thiourea (137 g/L at 20°C) . Solubility tests should be conducted at varying temperatures (20–60°C) using UV-Vis spectroscopy to quantify saturation points.
Advanced Research Questions
Q. How do computational methods (e.g., DFT) elucidate the tautomeric behavior and reaction pathways of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model tautomeric equilibria between thione (C=S) and thiol (C-SH) forms. Solvent effects (e.g., water vs. ethanol) are incorporated via continuum solvation models. Transition-state analysis reveals activation energies for cyclization or decomposition pathways, aiding in mechanistic predictions . Software like Gaussian or ORCA is recommended for these studies.
Q. What experimental and theoretical approaches are used to analyze thermal decomposition kinetics of this compound?
- Methodological Answer : Thermogravimetry (TG) and differential scanning calorimetry (DSC) measure decomposition temperatures and enthalpy changes. Kinetic parameters (activation energy , pre-exponential factor ) are derived using the Flynn-Wall-Ozawa or Kissinger methods. The Johnson-Mehl-Avrami model () describes solid-state decomposition mechanisms . Coupling with online FT-IR identifies gaseous byproducts (e.g., NH₃, CO₂) .
Q. How can in vitro assays evaluate the biological activity (e.g., enzyme inhibition) of this compound?
- Methodological Answer :
- Enzyme Inhibition : Conduct kinetic assays (e.g., Michaelis-Menten) with target enzymes (e.g., tyrosinase or carbonic anhydrase) using spectrophotometry. IC₅₀ values are determined via dose-response curves.
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) to test minimum inhibitory concentrations (MICs) against bacterial/fungal strains. Compare with control antibiotics .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-enzyme interactions, correlating with experimental IC₅₀ data .
Q. What crystallographic challenges arise in determining the crystal structure of this compound, and how are they resolved?
- Methodological Answer : Thiourea derivatives often exhibit polymorphism or twinning. Single-crystal X-ray diffraction (SHELX suite) resolves hydrogen-bonding networks and torsional angles. Challenges include weak diffraction due to flexible ethyl/methoxy groups. High-resolution data (≤ 0.8 Å) and low-temperature (100 K) measurements improve accuracy. Twinning is addressed using PLATON’s TWINABS .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported biological activities of structurally similar thiourea derivatives?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cellular assays). Control for substituent effects (e.g., methoxy vs. chloro groups) via QSAR modeling. Meta-analyses of published IC₅₀/MIC data identify outliers, while molecular dynamics simulations assess binding stability under physiological conditions .
Q. Why do computational predictions of thiourea reactivity sometimes conflict with experimental observations?
- Methodological Answer : Discrepancies often stem from solvent or pH effects omitted in gas-phase calculations. Re-run simulations with explicit solvent molecules (e.g., COSMO-RS) and validate with kinetic studies (e.g., stopped-flow spectroscopy). Adjust protonation states using pKa predictions (MarvinSketch) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
